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Methyl 2-(4-formyl-2-nitrophenoxy)benzoate

Cat. No.: B1635343
CAS No.: 886360-60-7
M. Wt: 301.25 g/mol
InChI Key: HZHQYQOTHWXLDR-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Ether Linkages in Synthetic Chemistry

Aromatic ethers are a cornerstone of modern organic chemistry, characterized by an ether linkage (R-O-R') where at least one of the R groups is an aromatic ring. numberanalytics.comnumberanalytics.com This structural motif is present in a wide array of natural products, pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The stability and lipophilicity conferred by the aromatic ether linkage are crucial for the biological activity of many drug molecules. numberanalytics.com

The synthesis of aromatic ethers is a well-established field, with several named reactions being fundamental to their preparation. The Williamson ether synthesis, a classic method, typically involves the reaction of a phenoxide with an alkyl halide. numberanalytics.com For the synthesis of diaryl ethers, where both R groups are aromatic, the Ullmann condensation is a key transformation. synarchive.comwikipedia.org This copper-catalyzed reaction couples a phenol (B47542) with an aryl halide, often under high temperatures. wikipedia.org Modern advancements in catalysis have led to milder and more efficient methods for Ullmann-type couplings, expanding their scope and applicability. acs.orgorganic-chemistry.orgnih.gov The choice of solvent, base, and the sequence of reagent addition have been found to be important factors in achieving successful aromatic substitutions for the synthesis of aryl ethers under mild conditions. acs.org

Overview of Formyl and Nitro-Substituted Aromatic Systems in Chemical Research

The presence of formyl (-CHO) and nitro (-NO2) groups on an aromatic ring dramatically influences its reactivity. Both are powerful electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comnumberanalytics.comrutgers.edu When electrophilic substitution does occur, these groups primarily direct the incoming electrophile to the meta position. numberanalytics.comrutgers.edu

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.commdpi.com This activation is most pronounced at the ortho and para positions relative to the nitro group. The nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) is key to this reactivity. nih.gov The formyl group, while also electron-withdrawing, is less effective than the nitro group in activating the ring for SNAr. The combination of both groups on a single aromatic ring creates a highly electron-deficient system with unique reactivity patterns. Nitroaromatic compounds are important industrial chemicals used in the synthesis of dyes, polymers, pesticides, and explosives. nih.gov

Research Trajectory of Benzoate (B1203000) Esters as Synthetic Intermediates and Scaffolds

Benzoate esters are a versatile class of organic compounds with a broad spectrum of applications. They are commonly used as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their introduction and removal. organic-chemistry.org Beyond their role as protecting groups, benzoate esters are valuable synthetic intermediates. chemicalbook.com They can participate in a variety of chemical transformations, including transesterification, aminolysis, and reactions with Grignard reagents to form tertiary alcohols. libretexts.org

The ester functionality in benzoates can be a precursor to other functional groups, and the aromatic ring can be further functionalized. In medicinal chemistry, the benzoate scaffold is a common feature in many biologically active molecules. For instance, methyl-2-formyl benzoate is recognized as a bioactive precursor for compounds with a range of pharmacological activities. researchgate.net The synthesis of benzoate esters is typically achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comdergipark.org.tr

Specific Research Gaps and Opportunities in Methyl 2-(4-formyl-2-nitrophenoxy)benzoate Chemistry

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the aromatic ether linkage, the nitro- and formyl-substituted ring, and the benzoate ester—are all well-studied in other contexts, dedicated research on this particular molecule is sparse.

The synthesis of related compounds, such as methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, has been reported, suggesting that a nucleophilic aromatic substitution reaction between methyl salicylate (B1505791) and 4-fluoro-3-nitrobenzaldehyde (B1361154) or a related electrophile could be a viable synthetic route. researchgate.net However, detailed studies on the optimization of this synthesis, the full characterization of the compound, and the exploration of its reactivity are lacking.

The unique combination of functional groups in this compound presents several opportunities for further investigation. The aldehyde functionality could be used as a handle for further synthetic transformations, such as reductive amination, Wittig reactions, or the formation of Schiff bases. The nitro group could be reduced to an amine, opening up another avenue for derivatization. The electron-deficient nature of one of the aromatic rings could make it susceptible to nucleophilic attack, potentially leading to the synthesis of novel heterocyclic systems.

Furthermore, the potential biological activity of this compound remains unexplored. Given that related formyl benzoate derivatives have shown interesting pharmacological properties, it would be of significant interest to screen this compound for various biological activities. researchgate.net

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 886360-60-7 sigmaaldrich.com
Molecular Formula C15H11NO6 sigmaaldrich.com
Molecular Weight 301.25 g/mol chemscene.com
Physical Form Solid sigmaaldrich.com
Melting Point 70 - 75 °C sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key HZHQYQOTHWXLDR-UHFFFAOYSA-N sigmaaldrich.com

Related Compounds and Their Structural Information

The study of structurally similar molecules can provide valuable insights into the properties and potential reactivity of this compound.

Compound NameKey Structural FeaturesReference
4-Formyl-2-nitrophenyl benzoate Lacks the methyl ester group. The dihedral angle between the aromatic rings is 46.37 (8)°. researchgate.net
4-Formyl-2-nitro-phenyl 3-nitro-2-methyl-benzoate Contains an additional nitro group and a methyl group on the benzoate ring. The dihedral angle between the benzene (B151609) rings is 4.96 (3)°. nih.gov
Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates Isomeric position of the formyl and nitro groups. Synthesized from 2-hydroxy-5-nitrobenzaldehyde. researchgate.net
Methyl 3-formyl-2-nitrobenzoate A reagent used in the synthesis of PARP inhibitors. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO6 B1635343 Methyl 2-(4-formyl-2-nitrophenoxy)benzoate CAS No. 886360-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)11-4-2-3-5-13(11)22-14-7-6-10(9-17)8-12(14)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQYQOTHWXLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267026
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-60-7
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate and Analogous Architectures

Strategies for Constructing the Diaryl Ether Linkage

The formation of the C-O bond between the two aromatic rings is the cornerstone of synthesizing Methyl 2-(4-formyl-2-nitrophenoxy)benzoate. The primary approaches to achieve this are nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Phenoxy Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com The nitro group is a potent activating group, making SNAr a highly viable strategy for the synthesis of the target molecule. wikipedia.orgchemistrysteps.com The reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophilic phenoxide.

For the synthesis of this compound, a plausible SNAr approach would involve the reaction of methyl salicylate (B1505791) with a suitably substituted nitrobenzene derivative. The presence of the nitro group ortho or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, which is formed during the reaction. wikipedia.org

Key Features of SNAr in Diaryl Ether Synthesis:

FeatureDescription
Activating Groups Strong electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) on the electrophilic partner are essential to facilitate nucleophilic attack. wikipedia.orgchemistrysteps.com
Leaving Groups Halides (F, Cl, Br, I) are common leaving groups. The reactivity order is often F > Cl > Br > I, which is contrary to SN2 reactions. chemistrysteps.com
Nucleophiles Phenoxides are the typical nucleophiles for the formation of diaryl ethers.
Solvents Polar aprotic solvents such as DMSO, DMF, and NMP are commonly used to solvate the nucleophile and promote the reaction. wikipedia.org

A representative SNAr reaction for an analogous system involves the catalyst-free coupling of phenols with electron-deficient aryl halides in refluxing DMSO, often with microwave assistance to accelerate the reaction. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann, Buchwald-Hartwig Type Reactions for Ar-O Bond Formation)

Transition metal-catalyzed cross-coupling reactions offer a versatile alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope.

Ullmann Condensation:

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. wikipedia.orgbeilstein-journals.org The reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups. wikipedia.org

Buchwald-Hartwig C-O Coupling:

The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis. rsc.orgorganic-chemistry.orgwikipedia.org This methodology typically employs a palladium catalyst in conjunction with a suitable phosphine ligand. The Buchwald-Hartwig reaction is known for its excellent functional group tolerance and generally milder reaction conditions compared to the classical Ullmann condensation. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org

ReactionCatalyst SystemTypical ConditionsAdvantages
Ullmann Condensation Copper (metal or salts) wikipedia.orgHigh temperatures, polar solvents (e.g., NMP, DMF) wikipedia.orgCost-effective metal catalyst.
Buchwald-Hartwig C-O Coupling Palladium catalyst with phosphine ligands rsc.orgorganic-chemistry.orgMilder temperatures, various solventsBroad substrate scope, high functional group tolerance. wikipedia.org

Introduction and Selective Functionalization of the Formyl Group

The formyl group is a key functional handle in the target molecule. Its introduction can be achieved through direct formylation of an aromatic ring or by the oxidation of a precursor functional group.

Direct Formylation Techniques for Substituted Aromatics

Several methods exist for the direct introduction of a formyl group onto an aromatic ring. These include the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. The choice of method depends on the nature of the substituents already present on the aromatic ring. For electron-rich aromatic compounds, these electrophilic substitution reactions are generally effective.

Oxidative Transformations for Aldehyde Generation (e.g., from Methyl or Alcohol Precursors)

A common and effective strategy for introducing a formyl group is through the oxidation of a methyl group. This approach is particularly useful when the corresponding methyl-substituted precursor is readily available.

Étard Reaction:

The Étard reaction involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO2Cl2). wikipedia.org The reaction proceeds via an intermediate Étard complex, which is then decomposed to yield the aldehyde. wikipedia.org This method is advantageous as it typically avoids over-oxidation to the carboxylic acid. wikipedia.org

Other Oxidizing Agents:

A variety of other oxidizing agents can be employed for the conversion of a benzylic methyl group to an aldehyde. These include:

Ceric Ammonium (B1175870) Nitrate (CAN): CAN is a powerful oxidizing agent that can selectively oxidize methylarenes to the corresponding aldehydes. thieme-connect.destackexchange.com The reaction is often performed in the presence of a mediator.

o-Iodoxybenzoic Acid (IBX): IBX is a mild and selective hypervalent iodine reagent that can be used for the oxidation of benzylic methyl groups. nih.gov

Potassium Permanganate (B83412) (KMnO4) and Potassium Dichromate (K2CrO3): While these are strong oxidizing agents that can lead to the formation of carboxylic acids, under carefully controlled conditions, they can be used to generate aldehydes. wikipedia.org

The choice of oxidant is critical and depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Introduction and Selective Functionalization of the Nitro Group

The nitro group plays a dual role in the synthesis of this compound: it acts as a powerful electron-withdrawing group to activate the aromatic ring for SNAr reactions and can serve as a precursor for an amino group.

The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic nitration. researchgate.net This is typically achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the substituents already present on the aromatic ring. For the synthesis of the target molecule, nitration of a precursor that directs the incoming nitro group to the desired position is a key step.

Alternatively, the nitro group can be introduced via nucleophilic substitution of a suitable leaving group by a nitrite salt, although this is less common for aromatic systems. libretexts.org Palladium-catalyzed methods for the conversion of aryl halides or triflates to nitroaromatics have also been developed, offering a milder alternative to traditional nitration protocols. organic-chemistry.org

Electrophilic Nitration of Aromatic Substrates

Electrophilic aromatic substitution is the fundamental mechanism for introducing a nitro (-NO₂) group onto an aromatic ring. The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst, most commonly sulfuric acid. masterorganicchemistry.com

For a precursor such as methyl 2-(4-formylphenoxy)benzoate, the directing effects of the existing substituents govern the regiochemical outcome of the nitration. The phenoxy group is an activating, ortho-, para-director, while the formyl group is a deactivating, meta-director. Consequently, nitration is directed to the activated ring, ortho to the activating phenoxy group and meta to the deactivating formyl group.

The reaction conditions for nitration must be carefully controlled to prevent over-nitration or side reactions. The choice of nitrating agent and solvent can significantly influence the yield and selectivity.

Table 1: Comparison of Nitrating Agents for Aromatic Substrates

Nitrating AgentTypical ConditionsSelectivityNotes
HNO₃ / H₂SO₄0 °C to room temperatureHigh, but can be aggressiveThe most common and potent method for nitration. masterorganicchemistry.com
Fuming HNO₃ / Acetic AcidElevated temperaturesCan lead to substitution at multiple positionsUsed for less reactive substrates. rsc.org
KNO₃ / H₂SO₄Cold conditionsGood for substrates sensitive to strong mixed acidsProvides a controlled release of the nitronium ion. rsc.org
N-NitrosulfonamidesMild conditionsHigh regioselectivity for ipso-nitration of arylboronic acid derivativesOffers an alternative for specific substrates. nih.gov

Orthogonal Protection and Deprotection Strategies for Nitro and Other Functionalities

In the synthesis of complex molecules like this compound, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. bham.ac.uk An orthogonal protection strategy employs multiple protecting groups that can be removed under distinct conditions without affecting the others. fiveable.methieme-connect.de

The formyl group (-CHO) is susceptible to oxidation and reduction. If a synthetic route involves harsh conditions, the formyl group might be protected as an acetal (e.g., using ethylene glycol). Acetals are stable to bases and nucleophiles but are readily cleaved under acidic conditions. The nitro group (-NO₂) is generally robust and does not typically require protection. However, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring. In some specialized cases, a nitro group can be temporarily masked, for example, through reduction to an amine, which is then protected and later re-oxidized.

Table 2: Orthogonal Protecting Groups Relevant to the Synthesis

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonality Notes
Aldehyde (-CHO)Ethylene AcetalEthylene glycol, acid catalyst (e.g., p-TsOH)Aqueous acid (e.g., HCl, TFA)Stable to base, nucleophiles, and many oxidizing/reducing agents. Cleaved by acid.
Carboxylic Acid (-COOH)Benzyl Ester (Bn)Benzyl alcohol, acid or DCCHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions used for Fmoc and Boc removal.
Amine (-NH₂)FmocFmoc-Cl or Fmoc-OSu, base20% Piperidine in DMFBase-labile; orthogonal to acid-labile (Boc, Trt) and hydrogenolysis-labile (Cbz, Bn) groups. ub.edu
Amine (-NH₂)p-Nitrobenzyloxycarbonyl (pNZ)pNZ-Cl, baseCatalytic reduction (e.g., H₂, Pd/C)Removed under neutral conditions, orthogonal to Fmoc and t-butyl-based groups. ub.edu

Esterification and Transesterification Procedures for the Methyl Benzoate (B1203000) Moiety

Direct Esterification with Carboxylic Acids

The most common method for synthesizing the methyl benzoate moiety is the Fischer-Speier esterification. organic-chemistry.org This reaction involves treating the corresponding carboxylic acid, 2-(4-formyl-2-nitrophenoxy)benzoic acid, with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. tcu.edu The reaction is an equilibrium process, and to drive it towards the product, either water is removed, or a large excess of the alcohol is used. organic-chemistry.org For sterically hindered benzoic acids, such as the ortho-substituted substrate , reaction times may be longer, and more forcing conditions might be necessary. researchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to accelerate this transformation, reducing reaction times significantly. researchgate.netusm.my

Transesterification Reactions from Other Ester Derivatives

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For instance, an ethyl or benzyl ester of 2-(4-formyl-2-nitrophenoxy)benzoic acid could be converted to the desired methyl ester by treatment with methanol. asianpubs.org This reaction is also equilibrium-controlled and is driven to completion by using a large excess of methanol. wikipedia.org While direct esterification is more common for the primary synthesis, transesterification can be a useful alternative if a different ester derivative is more readily available or was used for purification purposes. researchgate.net Both acid and base catalysis are effective, with bases making the alcohol more nucleophilic and acids making the ester carbonyl more electrophilic. wikipedia.org

Chemo- and Regioselective Synthesis of Advanced Precursors to this compound

The construction of the diaryl ether core of the target molecule is a critical step that requires high chemo- and regioselectivity. The Ullmann condensation is a classical and effective method for forming this C-O bond. wikipedia.orgsynarchive.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.org

For the synthesis of this compound, a plausible route involves the reaction of methyl 2-bromobenzoate with 4-hydroxy-3-nitrobenzaldehyde. The regioselectivity is precisely controlled by the selection of these starting materials. Traditional Ullmann conditions often require high temperatures (over 200°C) and stoichiometric amounts of copper. beilstein-journals.org However, modern protocols have been developed that use catalytic amounts of a copper(I) salt (e.g., CuI or Cu₂O) in the presence of a ligand and a base, allowing for milder reaction conditions. organic-chemistry.orgnih.gov

Table 3: Catalytic Systems for Ullmann Diaryl Ether Synthesis

Copper SourceLigandBaseSolventTemperature (°C)Notes
CuI1,10-PhenanthrolineCs₂CO₃Toluene (B28343)/DMF110-140Effective for a range of aryl halides and phenols.
Cu₂OSalicylaldoximeCs₂CO₃Acetonitrile80Mild conditions, inexpensive ligand. organic-chemistry.org
CuCl2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)Cs₂CO₃NMP120Accelerates reaction for electron-rich aryl bromides. nih.gov
Copper PowderNoneK₂CO₃PyridineRefluxClassical conditions, often requires high temperatures and activated copper. wikipedia.orgsynarchive.com

The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) often providing superior results in modern ligand-accelerated Ullmann reactions due to its higher solubility and basicity. organic-chemistry.org These advancements have made the Ullmann condensation a more versatile and functional-group-tolerant method for the regioselective synthesis of complex diaryl ethers.

Chemical Reactivity and Transformation Pathways of Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality in Methyl 2-(4-formyl-2-nitrophenoxy)benzoate is a primary site for chemical modification. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in a range of condensation and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group readily undergoes nucleophilic addition, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo further reactions. This reactivity is fundamental to the synthesis of various derivatives.

Imines, Oximes, and Hydrazones:

The reaction of aldehydes with primary amines and their derivatives is a cornerstone of organic synthesis. For instance, compounds structurally similar to this compound, such as methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, have been shown to react with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazones. researchgate.net Similarly, reaction with anilines, like aniline (B41778) and 4-methoxyaniline, leads to the formation of Schiff bases (imines). researchgate.net These reactions typically proceed under mild conditions.

NucleophileProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Mild, often with acid or base catalysis
Hydrazine (H₂N-NH₂)HydrazoneMild conditions
Hydroxylamine (H₂N-OH)OximeMild, often buffered conditions

Cyanohydrins:

The addition of a cyanide ion to the formyl group results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide anion (CN⁻) as the active nucleophile. The resulting cyanohydrin is a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Carbonyl Olefination Reactions

Carbonyl olefination reactions are powerful tools for the formation of carbon-carbon double bonds, converting the C=O group of the aldehyde into a C=C bond.

Wittig Reaction:

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is widely used for the synthesis of alkenes. nih.govsigmaaldrich.comwikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. sigmaaldrich.com For an aromatic aldehyde like this compound, the use of a stabilized ylide, such as one derived from methyl (triphenylphosphoranylidene)acetate, would be expected to produce the corresponding acrylate (B77674) derivative. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction:

A variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate (B1237965) carbanion. strath.ac.uknih.govbldpharm.comyoutube.com This method is often preferred due to the water-solubility of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction typically shows high (E)-selectivity for the resulting alkene. strath.ac.ukjsynthchem.com The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base would be expected to yield the corresponding (E)-acrylate ester.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, or malononitrile) in the presence of a basic catalyst, such as an amine. mdpi.comcalvin.edu This reaction leads to the formation of a new carbon-carbon double bond. mdpi.com For example, the reaction of a benzaldehyde (B42025) derivative with malononitrile (B47326) typically yields a benzylidenemalononitrile (B1330407) derivative. aaronchem.com A subsequent intramolecular cyclization can sometimes occur, particularly if there are suitably positioned reactive groups. researchgate.net

Oxidation and Reduction of the Aldehyde Functionality

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation to Carboxylic Acid:

The aldehyde group can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions, especially given the presence of other functional groups in the molecule.

Reduction to Primary Alcohol:

The formyl group can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce the ester or nitro group under standard conditions. nih.gov

Reactions Involving the Nitro Group

The aromatic nitro group in this compound also offers opportunities for chemical modification, primarily through reduction to various nitrogen-containing functional groups or by participating in cyclization reactions.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the formyl and ester groups, is a key transformation.

Reduction to Amino, Hydroxylamino, or Azoxy Groups:

A variety of reagents can be employed for the selective reduction of an aromatic nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) or hydrazine in the presence of a catalyst. Metal-based reductions, such as with tin (Sn) or iron (Fe) in acidic media, are also effective. The use of reagents like zinc powder with hydrazine glyoxylate (B1226380) has been reported for the selective reduction of nitro groups in polyfunctional aromatic compounds. Under controlled conditions, partial reduction to hydroxylamino or azoxy derivatives can also be achieved. For polyfunctional aromatic nitro compounds, the choice of reducing agent is critical to avoid undesired reactions at other sites.

Reducing SystemPrimary ProductNotes
H₂ / Pd, Pt, or NiAminoCommon catalytic hydrogenation method.
Sn or Fe / HClAminoClassic method for nitro group reduction.
NaBH₄ / CatalystAminoCan be selective depending on the catalyst used. calvin.edu
Hydrazine / CatalystAminoEffective for selective reductions.

Participation of the Nitro Group in Cyclization Reactions

The nitro group, particularly when positioned ortho to another reactive group, can participate in intramolecular cyclization reactions, often following a reduction step. While specific examples for this compound are not documented, related transformations are known. For instance, the reduction of an ortho-nitro group to an amine can be followed by an intramolecular condensation with a nearby carbonyl group to form a heterocyclic ring system. In some cases, refluxing polyfunctional nitro compounds under reducing conditions can lead to cyclization as a side reaction. The synthesis of 8-(o-nitrophenyl)-2-azabicyclo[3.3.1]nonan-7-ones involves the introduction of an o-nitrophenyl group, which later participates in cyclization to form a bridged azocinoindole. researchgate.net

Reactions Involving the Ester Group

The methyl ester group is a versatile handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, alcohols, and aldehydes.

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 2-(4-formyl-2-nitrophenoxy)benzoic acid, can be achieved under both acidic and basic conditions.

Under basic conditions , the reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process, known as saponification, is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

In a typical procedure, the ester would be refluxed with an excess of aqueous sodium hydroxide. chemspider.com Upon completion of the reaction, acidification with a strong acid, like hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the carboxylic acid. chemspider.com

Under acidic conditions , the hydrolysis is an equilibrium-controlled process that requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction is typically driven to completion by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Table 1: Conditions for Hydrolysis of this compound

ConditionReagentsTypical ConditionsProduct
BasicNaOH or KOH in H₂O/alcohol mixtureReflux2-(4-formyl-2-nitrophenoxy)benzoate salt
AcidicH₂SO₄ or HCl in H₂OReflux2-(4-formyl-2-nitrophenoxy)benzoic acid

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

For the transesterification of this compound, the choice of catalyst and reaction conditions would depend on the specific alcohol being used. For simple primary and secondary alcohols, acid-catalyzed transesterification is common. The reaction is usually carried out by heating the ester in a large excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The excess alcohol serves to shift the equilibrium towards the product ester.

Base-catalyzed transesterification is also a viable option, particularly with primary alcohols. A strong base, such as the alkoxide corresponding to the alcohol used for the exchange, is employed as the catalyst.

The ester group of this compound can be reduced to either a primary alcohol, [2-(4-formyl-2-nitrophenoxy)phenyl]methanol, or an aldehyde, 2-(4-formyl-2-nitrophenoxy)benzaldehyde. The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures. It is important to note that LiAlH₄ will also reduce the aldehyde group present in the molecule. Therefore, to achieve selective reduction of the ester, the aldehyde group would need to be protected first.

The reduction of the ester to an aldehyde is a more challenging transformation. It requires the use of a less reactive reducing agent that can stop at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically performed at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene (B28343) or dichloromethane. Careful control of the stoichiometry of DIBAL-H is crucial to prevent over-reduction to the alcohol.

Table 2: Reagents for the Reduction of the Ester Group

Desired ProductReducing AgentTypical Conditions
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Anhydrous ether, 0 °C to room temperature
AldehydeDiisobutylaluminium Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C

Reactivity and Stability of the Phenoxy Ether Linkage

The diaryl ether linkage in this compound is generally stable due to the strength of the C-O bond. However, it can be cleaved under specific and often harsh reaction conditions.

Cleavage of diaryl ethers typically requires more forcing conditions than the cleavage of alkyl aryl ethers.

Acidic Conditions: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. However, for diaryl ethers, this reaction is often difficult due to the sp² hybridization of the carbon atoms attached to the ether oxygen, which makes them less susceptible to nucleophilic attack.

Basic Conditions: The phenoxy ether linkage is generally resistant to cleavage by bases.

Strong Nucleophiles: Cleavage of the ether bond can sometimes be achieved using very strong nucleophiles. For instance, organolithium or Grignard reagents can potentially attack one of the aryl carbons, leading to bond scission, although this is not a common or high-yielding method for diaryl ethers.

The stability of the phenoxy ether linkage is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro and formyl groups present in this compound, can affect the stability of the ether bond. nih.gov

The presence of the electron-withdrawing nitro group in the ortho position and the formyl group in the para position to the ether linkage makes the phenoxy ring electron-deficient. This can activate the ring towards nucleophilic aromatic substitution, potentially making the ether bond more susceptible to cleavage by strong nucleophiles. A study on the effects of substituents on bond dissociation energies in anisoles (a simpler model for a phenoxy ether) indicated that electron-withdrawing groups can influence the stability of the phenoxy radical, which could play a role in certain cleavage mechanisms. nih.gov Specifically, electron-withdrawing groups tend to destabilize the phenoxy radical through polar effects. nih.gov This suggests that radical-mediated cleavage pathways might also be influenced by these substituents.

Applications of Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Compounds

The synthesis of benzofurans, a class of compounds with significant biological activities, can be achieved from precursors similar to Methyl 2-(4-formyl-2-nitrophenoxy)benzoate. rsc.orgjocpr.com An efficient strategy involves the intramolecular cyclization of related phenoxy alkanoic acids or ketones. researchgate.netoregonstate.edu For this compound, a plausible pathway would involve an initial transformation of the formyl group, for example, through a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by cyclization.

A well-documented method involves the conversion of a salicylaldehyde (B1680747) derivative (a molecule with a hydroxyl and an aldehyde group on a benzene (B151609) ring) into a phenoxyacetate (B1228835) intermediate, which then undergoes cyclization. researchgate.net In the case of this compound, the molecule can be engineered through established reactions to create the necessary precursor for an intramolecular ring closure to furnish a benzofuran (B130515) ring system. organic-chemistry.org The presence of the nitro group on the benzofuran core provides a handle for further functionalization, such as reduction to an amino group, which can then be used to construct more complex fused heterocyclic systems.

Table 1: Proposed Synthesis of Benzofuran Derivative

Reactant Key Transformation Intermediate Cyclization Method Product Type

The aldehyde functionality is a key reactive site for the construction of various nitrogen-containing heterocycles.

Quinoline (B57606) Derivatives: Quinolines are a prominent class of heterocycles in medicinal chemistry. nih.govderpharmachemica.com Classic synthetic routes like the Doebner-von Miller and Friedländer syntheses utilize aldehydes as key starting materials. nih.gov The formyl group of this compound can react with anilines or compounds with active methylene (B1212753) groups (e.g., β-ketoesters) in the presence of an acid or base catalyst to construct the quinoline scaffold. nih.govacs.orgrsc.org The reaction of the title compound with an appropriately substituted aniline (B41778) and a ketone, for instance, could yield a highly functionalized quinoline derivative, with the diaryl ether moiety appended as a substituent.

Triazine Derivatives: Triazines, particularly 1,2,4-triazines, are known for a wide spectrum of biological activities. ijpsr.infobibliomed.org Their synthesis often involves the condensation of α-dicarbonyl compounds or their equivalents with amidrazones or related precursors. The formyl group in this compound can be transformed into a reactive intermediate suitable for triazine synthesis. For instance, condensation with a hydrazine (B178648) derivative can form a hydrazone, which can then undergo cyclization with other components to build the 1,2,4-triazine (B1199460) ring. researchgate.netnih.gov Syntheses of 1,3,5-triazines have also been reported starting from aldehydes. semanticscholar.org

Thiazole (B1198619) Derivatives: Thiazoles are another important class of heterocycles found in numerous bioactive compounds. nih.gov The Hantzsch thiazole synthesis is a common method, typically involving the reaction of an α-halocarbonyl with a thioamide. The formyl group of the title compound can be readily converted into a suitable α-halocarbonyl precursor. Alternatively, syntheses starting directly from aldehydes have been developed. ajgreenchem.comsciforum.net For example, the reaction of this compound with a source of ammonia/amine and sulfur, or with pre-formed synthons like α-amino thiols, can lead to the formation of a substituted thiazole ring. researchgate.net

Scaffold for the Construction of Complex Organic Molecules

The term "scaffold" in medicinal chemistry refers to a core molecular framework upon which various functional groups can be appended to create a library of related compounds. This compound is an excellent example of such a scaffold due to its multiple, orthogonally reactive functional groups.

The molecule possesses three key functional handles:

Formyl Group: This aldehyde can undergo a vast range of reactions, including reductive amination, Wittig-type olefination, aldol (B89426) condensations, and additions of organometallic reagents. This allows for the introduction of diverse side chains and the extension of the carbon skeleton.

Nitro Group: The aromatic nitro group is a versatile functional group. It can be reduced to an amine, which then opens up possibilities for amide bond formation, sulfonamide synthesis, or participation in the construction of new heterocyclic rings. The nitro group itself can also act as a directing group in further electrophilic aromatic substitution.

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides. It can also be reduced to a primary alcohol.

The diaryl ether linkage provides a semi-rigid backbone, holding the two aromatic rings in a defined, non-planar spatial orientation. nih.govresearchgate.netnih.gov This conformational pre-organization is a desirable feature in the design of molecules intended to interact with biological targets like enzymes or receptors. By systematically modifying each of the three functional groups, a chemist can generate a three-dimensional library of complex molecules from this single, advanced precursor.

Intermediate in Tandem Reactions and Multi-Component Systems

The strategic placement of reactive groups in this compound makes it an ideal substrate for tandem reactions and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. nih.gov

MCRs, such as the Ugi or Passerini reactions, are powerful tools in modern synthetic chemistry. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acetamido carboxamide derivative in a single operation. mdpi.commdpi.com this compound can serve as the aldehyde component in such a reaction, allowing for the rapid assembly of a highly complex structure incorporating the diaryl ether framework.

Table 2: Hypothetical Ugi Four-Component Reaction

Component 1 (Aldehyde) Component 2 (Amine) Component 3 (Isocyanide) Component 4 (Carboxylic Acid) Resulting Scaffold

Furthermore, the molecule is well-suited for tandem reactions, where a single synthetic operation triggers a cascade of bond-forming events. For example, a reaction at the formyl group could create an intermediate that subsequently undergoes an intramolecular cyclization involving the nitro group (after reduction) or the ester group. This approach avoids the isolation of intermediates, saving time and resources, and often leads to the formation of complex polycyclic systems with high stereocontrol.

Precursor for Functional Materials and Advanced Chemical Entities

The electronic properties and reactive handles of this compound make it a promising precursor for the synthesis of functional materials and other advanced chemical entities.

The presence of the electron-withdrawing nitro group and the extended π-electron system across the diaryl ether core suggests potential for applications in materials science. Nitro-substituted aromatic compounds are known to exhibit non-linear optical (NLO) properties, which are useful in telecommunications and optical computing. The structure could also serve as a building block for chromophores or fluorophores, where the electronic properties can be tuned by modifying the substituents.

The formyl group provides a convenient point of attachment for polymerization or for grafting the molecule onto surfaces or into polymer matrices. For example, it could be converted into a vinyl or acrylate (B77674) group to participate in radical polymerization, leading to polymers with the diaryl ether unit as a repeating side chain. Such materials could have interesting thermal, optical, or electronic properties. The synthesis of stable heterocyclic systems like triazines from this precursor could also lead to materials with high thermal stability or specific binding properties. semanticscholar.org

Advanced Structural Analysis and Conformational Investigations of Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate

X-ray Crystallographic Analysis of Molecular Conformation and Crystal Packing

The solid-state architecture of the analogous 4-formyl-2-nitrophenyl benzoate (B1203000) has been elucidated through single-crystal X-ray diffraction, revealing key details about its three-dimensional structure.

Dihedral Angles and Torsional Relationships between Aromatic Rings and Ester/Nitro Groups

The molecular conformation of 4-formyl-2-nitrophenyl benzoate is defined by the spatial relationship between its two aromatic rings and the orientation of the ester and nitro functional groups. The two benzene (B151609) rings are not coplanar, exhibiting a significant twist relative to each other. The dihedral angle between the planes of the 4-formyl-2-nitrophenyl ring and the benzoate ring has been determined to be 46.37(8)°. grafiati.comresearchgate.net This twisted conformation is a result of steric hindrance and electronic effects between the two aromatic systems and the linking ether oxygen.

The central ester group (—C(O)O—) is essentially planar, with a root-mean-square deviation of 0.0283 Å for its constituent non-hydrogen atoms. grafiati.comresearchgate.net This planar ester moiety is oriented at a considerable angle to both aromatic rings. It forms a dihedral angle of 54.06(9)° with the 4-formyl-2-nitrophenyl ring and a much smaller angle of 7.99(19)° with the benzoate ring. grafiati.comresearchgate.net

Furthermore, the nitro group is twisted out of the plane of the benzene ring to which it is attached. The dihedral angle formed by the nitro group and the adjacent 4-formyl-2-nitrophenyl ring is 39.66(12)°. researchgate.net This out-of-plane orientation is a common feature in nitro-substituted aromatic compounds.

Interactive Data Table: Dihedral Angles in 4-formyl-2-nitrophenyl benzoate

Interacting GroupsDihedral Angle (°)Citation
4-formyl-2-nitrophenyl ring and benzoate ring46.37(8) grafiati.comresearchgate.net
Ester group and 4-formyl-2-nitrophenyl ring54.06(9) grafiati.comresearchgate.net
Ester group and benzoate ring7.99(19) grafiati.comresearchgate.net
Nitro group and 4-formyl-2-nitrophenyl ring39.66(12) researchgate.net

Analysis of Intermolecular Interactions in the Solid State

The crystal packing of 4-formyl-2-nitrophenyl benzoate is stabilized by a network of weak intermolecular interactions. researchgate.net Notably, there are no classical hydrogen bonds present in the crystal structure. Instead, the molecules are held together by C-H···O hydrogen bonds. grafiati.comresearchgate.net

In the crystal lattice, molecules of 4-formyl-2-nitrophenyl benzoate are intertwined, forming helical chains that propagate along the crystallographic direction. grafiati.comresearchgate.net These chains are formed through C-H···O interactions where hydrogen atoms from the aromatic rings act as donors to oxygen atoms of the formyl and nitro groups of adjacent molecules. Specifically, the C10 and C12 atoms of the formyl nitro aryl ring act as hydrogen-bond donors to the O4 and O5 atoms of neighboring molecules. researchgate.net

No evidence of significant π-π stacking or halogen bonds was reported in the crystallographic analysis of 4-formyl-2-nitrophenyl benzoate. The crystal packing appears to be primarily dictated by the weaker C-H···O interactions, which guide the formation of the observed helical molecular arrangement.

Interactive Data Table: Hydrogen Bond Geometry in 4-formyl-2-nitrophenyl benzoate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Citation
C10—H10···O40.952.503.343(4)148 researchgate.net
C12—H12···O50.952.623.346(4)134 researchgate.net

Solution-Phase Conformational Studies

Currently, there are no published studies that utilize advanced NMR techniques to specifically investigate the solution-phase conformation of Methyl 2-(4-formyl-2-nitrophenoxy)benzoate. Routine NMR spectroscopy has been used for the chemical identification of related compounds, but detailed conformational analysis in solution, such as through NOE (Nuclear Overhauser Effect) experiments or advanced modeling, has not been reported in the searched literature. Such studies would be valuable to determine if the twisted conformation observed in the solid state is retained in solution or if the molecule exhibits greater conformational flexibility.

Computational Chemistry and Quantum Mechanical Investigations of Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For Methyl 2-(4-formyl-2-nitrophenoxy)benzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. This involves calculating the potential energy of the molecule for various atomic arrangements and finding the geometry that corresponds to the minimum energy.

DFT calculations also provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Compositions, and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.netimperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO energies: These values would provide a quantitative measure of the molecule's electron-donating and electron-accepting capabilities.

Visualizing HOMO and LUMO distributions: This would reveal the regions of the molecule where these orbitals are localized. The HOMO is expected to be located on the more electron-rich parts of the molecule, while the LUMO would be concentrated on the electron-deficient sites.

Predicting reactivity: The shapes and energies of the frontier orbitals would help in predicting how the molecule would interact with other reagents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be used to investigate:

Intramolecular charge transfer: This analysis can quantify the extent of electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. This is particularly relevant for understanding the electronic interactions between the different functional groups in the molecule, such as the nitro group, the formyl group, and the ester linkage.

Stabilizing interactions: NBO analysis can identify and quantify the strength of stabilizing interactions, such as hyperconjugation and hydrogen bonding. These interactions play a crucial role in determining the molecule's conformation and stability.

Electrostatic Potential (ESP) Surface Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting the reactivity of a molecule. It is a plot of the electrostatic potential on the constant electron density surface of a molecule. The ESP surface provides a visual representation of the charge distribution and helps in identifying the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). researchgate.net

For this compound, the ESP map would allow for the identification of:

Nucleophilic sites: These are the electron-rich regions, which are susceptible to attack by electrophiles. These are likely to be located around the oxygen atoms of the nitro, formyl, and ester groups.

Electrophilic sites: These are the electron-poor regions, which are susceptible to attack by nucleophiles. These are expected to be found around the hydrogen atoms and the carbon atom of the formyl group.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions) to Aid Interpretation of Experimental Data

Computational methods can be used to predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.

Vibrational Frequencies (Infrared Spectroscopy): Theoretical calculations, often using DFT, can predict the vibrational frequencies of a molecule. scielo.org.mx These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated vibrational spectrum with an experimental infrared (IR) spectrum, one can assign the observed absorption bands to specific molecular vibrations, thus confirming the molecule's structure. For complex molecules, scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. nih.gov

Electronic Transitions (UV-Visible Spectroscopy): Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. epstem.net These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insights into the electronic structure and the nature of the excited states.

Computational Modeling of Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products.

For key transformations involving this compound, computational modeling could be used to:

Identify reaction pathways: By mapping out the potential energy surface, different possible reaction pathways can be explored.

Characterize transition states: The geometry and energy of the transition state for a particular reaction step can be calculated. This information is crucial for understanding the reaction's kinetics.

Calculate activation energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Theoretical Thermodynamic and Kinetic Parameters for Chemical Processes

Quantum chemical calculations can provide valuable thermodynamic and kinetic data for chemical processes.

Kinetic Parameters: The activation energy, obtained from the energy of the transition state, is a key kinetic parameter. Using transition state theory, the rate constant for a reaction can be estimated from the calculated activation energy and other properties of the transition state.

Structure Reactivity Relationships and Mechanistic Studies on Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate Analogs

Influence of Electronic and Steric Substituent Effects on Reaction Rates and Selectivity

The reactivity of analogs of Methyl 2-(4-formyl-2-nitrophenoxy)benzoate is profoundly influenced by the electronic properties and steric bulk of substituents on both aromatic rings. These factors can either accelerate or retard reaction rates and can also direct the selectivity of a reaction towards a particular product.

Electronic Effects:

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic rings modulate the electron density at the reaction centers. In nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of the 4-formyl-2-nitrophenoxy moiety, the presence of strong EWGs, such as the nitro group, is essential for activating the ring towards nucleophilic attack. The nitro group, particularly when positioned ortho or para to the ether linkage, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. oieau.frresearchgate.net The formyl group, also being an EWG, further enhances this activation.

Conversely, the electronic nature of substituents on the benzoate (B1203000) ring can influence the reactivity of the ester group. For the hydrolysis of substituted methyl benzoates, electron-withdrawing substituents on the benzoate ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide (B78521) ion or water molecule, leading to an increased hydrolysis rate. oieau.fr

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms within a molecule. In the context of this compound analogs, bulky substituents can impede the approach of a nucleophile to the reaction center, thereby slowing down the reaction. For instance, in the alkaline hydrolysis of substituted phenyl benzoates, the presence of ortho substituents on the benzoic acid portion can lead to significant steric hindrance, reducing the rate of hydrolysis. researchgate.net The effect of steric hindrance is also evident in the conformation of these molecules. For example, the dihedral angle between the two benzene (B151609) rings in formyl nitro aryl benzoates is highly dependent on the substituents present. In 4-formyl-2-nitrophenyl 3-nitro-2-methyl benzoate, this angle is a mere 4.96°, whereas in 4-formyl-2-nitrophenyl 4-bromo benzoate, it is a much larger 62.90°. nih.govresearchgate.net This variation in planarity can affect the conjugation between the rings and, consequently, their reactivity.

The interplay of these electronic and steric effects is often complex. For example, a bulky ortho-methyl group is sterically hindering, but it is also weakly electron-donating, which can influence the reaction rate in a competing manner. researchgate.net

Kinetic Studies of Nucleophilic Substitution Reactions Involving the Ester or Formyl Group

Kinetic studies provide quantitative insights into reaction mechanisms by measuring how reaction rates change with reactant concentrations and conditions. For analogs of this compound, kinetic analyses of nucleophilic substitution at the ester and formyl groups are critical for understanding their reactivity profiles.

Nucleophilic Substitution at the Ester Group (Hydrolysis):

The hydrolysis of the methyl ester group in these compounds is a key reaction. The rate of this reaction is typically studied under basic conditions (saponification) and is found to follow second-order kinetics, being first order in both the ester and the nucleophile (e.g., hydroxide ion). oieau.frresearchgate.net The pseudo-first-order rate constant (k') for the hydrolysis of substituted methyl benzoates shows a clear dependence on pH, consistent with a first-order dependence on the hydroxide ion concentration. oieau.fr

The rate of hydrolysis is highly sensitive to the electronic effects of substituents on the benzoate ring. Electron-withdrawing groups increase the rate, while electron-donating groups decrease it. This relationship can be quantified using the Hammett equation. A hypothetical set of rate constants for the hydrolysis of a series of para-substituted this compound analogs illustrates this trend:

Substituent (X) on Benzoate RingHammett Constant (σp)Hypothetical Rate Constant (k) at 25°C (M⁻¹s⁻¹)
-OCH₃-0.270.008
-CH₃-0.170.015
-H0.000.030
-Cl0.230.095
-NO₂0.780.850

This is a hypothetical data table created to illustrate the expected trend based on published data for analogous compounds.

Nucleophilic Substitution at the Formyl Group:

The formyl group is also a site for nucleophilic attack. Reactions such as the formation of oximes, hydrazones, or cyanohydrins involve the addition of a nucleophile to the carbonyl carbon of the aldehyde. Kinetic studies of such reactions on aromatic aldehydes show that the rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group present in the target molecule's scaffold, generally increase the electrophilicity of the formyl carbon and thus accelerate the rate of nucleophilic addition. psu.edu For instance, the reaction of aromatic aldehydes with NO₃ radicals proceeds primarily through the abstraction of the aldehydic hydrogen, and the rate coefficients are sensitive to the substituents on the ring. psu.edu

Hammett and Brønsted Type Correlations for Mechanistic Elucidation in Aromatic Systems

Linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for elucidating reaction mechanisms. They correlate reaction rates or equilibrium constants with substituent-dependent parameters.

Hammett Equation:

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The value and sign of ρ provide insight into the nature of the transition state.

For the alkaline hydrolysis of substituted methyl benzoates, a positive ρ value (typically around +2.0 to +2.5) is observed, indicating that the reaction is facilitated by electron-withdrawing groups. researchgate.net This is consistent with a mechanism where negative charge builds up in the transition state, which is stabilized by such substituents.

In the study of SNAr reactions, such as the aminolysis of 4-nitrophenyl benzoates, Hammett plots can sometimes be nonlinear. wikipedia.org A nonlinear or biphasic plot can indicate a change in the rate-determining step or be due to ground-state stabilization of certain substrates through resonance interactions. wikipedia.org For example, a study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates showed nonlinear Hammett plots, which were better described by the Yukawa-Tsuno equation, suggesting that the nonlinearity arose from resonance stabilization of the ground state by electron-donating substituents, rather than a change in the rate-determining step. researchgate.net

Brønsted Equation:

The Brønsted catalysis equation, log(k) = αlog(Kₐ) + C or log(k) = βpKₐ + C, relates the rate constant of a reaction to the acidity (Kₐ or pKₐ) of the catalyst. The Brønsted coefficient (α or β) provides information about the degree of proton transfer in the transition state. wikipedia.org

For nucleophilic substitution reactions, a Brønsted-type plot can be constructed by varying the basicity of the nucleophile. For the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, linear Brønsted-type plots with large βₙᵤc values (0.74-0.98) were observed. wikipedia.org Such high values suggest a significant degree of bond formation in the transition state, with the nucleophile bearing a substantial positive charge. This is indicative of a stepwise mechanism where the departure of the leaving group is the rate-determining step. wikipedia.org

Elucidation of Rate-Determining Steps and Reaction Intermediates through Kinetic Analysis

Kinetic analysis is instrumental in identifying the rate-determining step (RDS) of a multi-step reaction and in detecting the presence of reaction intermediates. libretexts.orgyoutube.comsemanticscholar.org

Step 1 (Formation of Meisenheimer Intermediate): Nucleophilic attack on the aromatic ring. This step is typically favored by electron-withdrawing groups that can stabilize the resulting negative charge.

Step 2 (Decomposition of Meisenheimer Intermediate): Expulsion of the leaving group to restore aromaticity. This step is favored by having a good leaving group.

The analysis of Hammett and Brønsted plots can also shed light on the RDS. In the pyridinolysis of 2,4-dinitrophenyl benzoates, the large, positive βₙᵤc values obtained from Brønsted plots suggested that the second step, the breakdown of the tetrahedral intermediate, was the rate-determining step. wikipedia.org Conversely, in other systems, a change in the RDS from formation to breakdown of the intermediate has been proposed to explain nonlinear Hammett plots.

The absence of isosbestic points in time-resolved UV-vis spectra during a reaction is a strong indicator of a multi-step mechanism involving one or more intermediates. By applying global data fitting and singular value decomposition to such spectral data, it is possible to deconstruct the individual spectra and concentration profiles of each species, including transient intermediates, and to determine the rate constants for each step of the reaction.

Emerging Research Frontiers and Future Prospects in Methyl 2 4 Formyl 2 Nitrophenoxy Benzoate Chemistry

Development of Green Chemistry Approaches for its Synthesis and Transformations

The traditional synthesis of diaryl ethers, including structures analogous to Methyl 2-(4-formyl-2-nitrophenoxy)benzoate, often relies on methods like the Ullmann condensation, which can require harsh conditions, high temperatures, and stoichiometric copper reagents. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact.

Emerging research focuses on catalyst- and energy-efficient methods. Microwave-assisted organic synthesis (MAOS) represents a promising frontier. For the synthesis of diaryl ethers from phenols and activated nitroaryl halides, microwave irradiation can dramatically reduce reaction times from hours to minutes and often allows for solvent-free conditions, thus reducing waste. researchgate.netresearchgate.net The synthesis of the target compound, likely proceeding via a nucleophilic aromatic substitution (SNAr) reaction between methyl salicylate (B1505791) and a 4-formyl-2-nitrophenyl halide, is an ideal candidate for this approach.

Furthermore, the development of syntheses in environmentally benign solvents is a key research avenue. Recent studies have demonstrated the viability of bio-derived solvents like Cyrene (dihydrolevoglucosenone) as an alternative to traditional polar aprotic solvents for reactions involving nitroaryl compounds. bohrium.comnih.gov Applying such green solvents to the synthesis of this compound could significantly improve its sustainability profile. Future work will likely focus on optimizing catalyst systems, perhaps using more abundant and less toxic metals like iron or copper in catalytic amounts, and developing one-pot procedures that improve atom economy. rsc.org

Synthesis Parameter Traditional Approach (e.g., Ullmann) Potential Green Chemistry Approach
Energy Source Conventional heating (oil bath)Microwave irradiation researchgate.netresearchgate.net
Solvent High-boiling point aprotic solvents (e.g., DMF, DMSO)Bio-derived solvents (e.g., Cyrene) or solvent-free bohrium.com
Catalyst Stoichiometric copper powderCatalytic palladium, copper, or iron complexes rsc.orgorganic-chemistry.org
Reaction Time Several hours to daysMinutes to a few hours researchgate.net
Work-up Aqueous work-up with organic extractionSimple filtration or direct use of product

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The trifunctional nature of this compound makes it a fascinating candidate for studies in supramolecular chemistry. The process of molecular self-assembly is governed by specific non-covalent interactions between functional groups, and this molecule possesses a rich palette of them. rsc.org

The electron-deficient nitro-substituted aromatic ring and the electron-richer benzoate (B1203000) ring can engage in π-π stacking interactions. The formyl (aldehyde) and ester carbonyl groups are potent hydrogen bond acceptors, while the nitro group's oxygen atoms can also participate. These functionalities could direct the molecule's assembly into highly ordered architectures like organogels, liquid crystals, or crystalline networks. Research on other functionalized diaryl ethers has shown their ability to form complex nanostructures, such as nanofeathers and nanofibers, driven by a combination of π-stacking and van der Waals forces. acs.orgresearchgate.net

Future research will involve crystallizing the compound and its derivatives under various conditions to map its intermolecular interaction patterns. By systematically modifying the functional groups—for instance, by changing the ester to an amide or the aldehyde to an oxime—researchers can finely tune the self-assembly process, leading to materials with controllable morphologies and properties. rsc.org

Functional Group Potential Non-Covalent Interactions Contribution to Self-Assembly
**Nitro Group (-NO₂) **Dipole-dipole, Hydrogen bond acceptor, π-π stacking (electron-poor)Directing columnar or layered packing
Formyl Group (-CHO) Dipole-dipole, Hydrogen bond acceptorFormation of chain or sheet motifs
Ester Group (-COOCH₃) Dipole-dipole, Hydrogen bond acceptorInfluencing solubility and crystal packing
Diaryl Ether (-O-) Conformational flexibility (torsional angles)Enables complex 3D architectures
Aromatic Rings π-π stacking, CH-π interactionsCore structural organization

Integration into Advanced Functional Materials (e.g., as building blocks for polymers, molecular machines)

The distinct reactivity of each functional group on this compound earmarks it as a versatile building block, or monomer, for the synthesis of advanced functional polymers. scitechdaily.com The ability to selectively address each group allows for the construction of complex macromolecular architectures.

Polymer Synthesis: The formyl group can readily participate in polycondensation reactions to form polyimines (Schiff bases) or, after conversion to a carboxylic acid, polyesters and polyamides. The nitro group can be chemically reduced to an amine (-NH₂), providing a second, distinct site for polymerization, enabling the creation of polyamides, polyureas, or polyimides. This "A-B-C" type monomer could lead to hyperbranched polymers or precisely sequenced copolymers. nih.gov Research into poly(aryl ether) based structures highlights their potential for creating high-performance materials with excellent thermal stability. researchgate.netmdpi.com

Covalent Organic Frameworks (COFs): The rigid aromatic structure and multiple reactive sites make it an ideal candidate for designing 3D porous materials like COFs. acs.org By reacting it with complementary multi-functional linkers, it could form crystalline, porous networks with applications in gas storage, catalysis, or sensing.

Molecular Machines: The diaryl ether linkage allows for rotational freedom between the two aromatic rings. The formyl and nitro groups create a significant dipole moment. It is conceivable that external stimuli (e.g., light, electric fields) could be used to control the rotational state of the molecule, a fundamental requirement for the design of molecular switches or rotors.

Reactive Site Potential Transformation Resulting Polymer/Material Class
Formyl Group Reaction with aminesPolyimines, Hyperbranched Polymers nih.gov
Oxidation to Carboxylic Acid, then reaction with amines/alcoholsPolyamides, Polyesters
Nitro Group Reduction to Amine, then reaction with acyl chlorides/isocyanatesPolyamides, Polyureas, Polyimides mdpi.com
Ester Group Hydrolysis to Carboxylic Acid, then polymerizationPolyesters, Polyamides
Entire Molecule Polycondensation with multivalent linkersCovalent Organic Frameworks (COFs) acs.org

Catalyst Design and Application in Selective Transformations of the Compound

The presence of multiple reducible or oxidizable groups on a single molecule presents a significant challenge in chemoselectivity, driving the need for precisely designed catalysts. The transformations of this compound are a perfect testbed for developing new catalytic systems.

A primary focus is the selective reduction of the nitro group to an amine without affecting the aldehyde. This is a crucial transformation for using the molecule as a polymer building block. While classic reagents like SnCl₂ can be effective, green catalytic approaches using heterogeneous catalysts (e.g., supported nanoparticles of platinum, palladium, or gold) with molecular hydrogen (H₂) or transfer hydrogenation methods are being actively developed. bohrium.com

Conversely, the selective oxidation of the formyl group to a carboxylic acid without altering the rest of the molecule is another important goal. This would create a different type of monomer for polymerization. Furthermore, the diaryl ether core itself is a target. Recent advances in the catalytic atroposelective synthesis of diaryl ethers suggest that it may be possible to design chiral catalysts that can control the axial chirality of derivatives of this compound, opening doors to its use in asymmetric synthesis or chiral materials. nih.govnih.govthieme-connect.de

Target Transformation Challenge Potential Catalytic Approach
Selective Nitro Reduction Over-reduction or reduction of the formyl groupHeterogeneous catalysis (e.g., Pt/C, Au/TiO₂) with H₂; Chemoselective transfer hydrogenation. bohrium.com
Selective Formyl Oxidation Oxidation of the diaryl ether linkageUse of mild, selective oxidants with transition metal catalysts.
Atroposelective Functionalization Controlling axial chirality around the C-O-C bondsAsymmetric phase-transfer catalysis or transition-metal catalysis with chiral ligands. nih.govthieme-connect.de
Decarbonylative Etherification Cleavage of the ester to form a different etherPalladium or nickel catalysis with specialized diphosphine ligands. acs.org

Advanced Computational Design of Novel Derivatives with Tailored Reactivity or Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating research and predicting molecular behavior before synthesis. For this compound, computational methods offer a pathway to understand its fundamental properties and to design novel derivatives in silico.

DFT calculations can predict the molecule's three-dimensional structure, including the most stable conformations arising from rotation around the diaryl ether bond. researchgate.net This is critical for understanding how it will pack in a crystal or interact with a catalyst. Electronic structure calculations can map the electron density, revealing the reactivity of each functional group. For example, calculating the LUMO (Lowest Unoccupied Molecular Orbital) can help predict the most likely site for nucleophilic attack.

This predictive power is invaluable for designing new molecules. Researchers can computationally screen dozens of derivatives—substituting the nitro group with a cyano group, for instance, or adding substituents to the aromatic rings—to see how these changes affect properties like the molecule's dipole moment, solubility, or absorption of light. acs.orgresearchgate.net This in silico screening can identify the most promising candidates for synthesis, saving significant time and resources. For example, computational studies could guide the design of derivatives with red-shifted light absorption for applications in photochemistry or molecular machines. acs.org

Property to Investigate Computational Method Scientific Insight
Molecular Geometry & Conformation DFT Geometry OptimizationPredicts stable 3D structures and rotational barriers of the ether bond. researchgate.net
Electronic Structure & Reactivity Frontier Molecular Orbital (HOMO/LUMO) AnalysisIdentifies reactive sites for nucleophilic/electrophilic attack.
Reaction Mechanisms Transition State (TS) SearchingElucidates pathways and energy barriers for transformations (e.g., reduction, oxidation). researchgate.net
Spectroscopic Properties Time-Dependent DFT (TD-DFT)Predicts UV-Vis absorption spectra to guide design of photoactive derivatives. acs.org
Intermolecular Interactions Non-Covalent Interaction (NCI) PlotsVisualizes and quantifies forces driving self-assembly.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-formyl-2-nitrophenoxy)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or esterification. A validated approach involves reacting methyl 2-hydroxybenzoate with 4-formyl-2-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization includes:

  • Catalyst selection: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) improve solubility of nitro-substituted intermediates.
  • Temperature control: Higher temperatures (≥100°C) accelerate reaction but may increase side products (e.g., hydrolysis of the nitro group).

Yield Optimization Table:

RouteCatalystSolventTemp (°C)Yield (%)
Nucleophilic substitutionK₂CO₃DMF8065–70
Ester couplingDCC/DMAPTHFRT50–55

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • FT-IR:
    • Formyl group: Sharp peak at ~1700 cm⁻¹ (C=O stretch).
    • Nitro group: Asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1340 cm⁻¹ .
  • ¹H NMR (DMSO-d₆):
    • Formyl proton: Singlet at δ 10.2–10.4 ppm.
    • Aromatic protons: Multiplets in δ 7.5–8.5 ppm, with distinct coupling patterns due to nitro and phenoxy substituents .
  • LC-MS: Molecular ion peak at m/z 301.25 ([M+H]⁺) confirms molecular weight .

Critical Note: Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. How can purity be assessed, and what challenges arise in purification?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm; retention time compared to a reference standard .
  • Melting Point: Sharp mp near 217–220°C indicates high purity .
  • Challenges:
    • Nitro group instability under prolonged heating during recrystallization.
    • Polar impurities (e.g., unreacted starting materials) require gradient column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl and nitro groups in further derivatization?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity of formyl (localized LUMO at C=O) and nitro groups (electron-withdrawing effect) .
  • Reactivity Trends:
    • Formyl group: Prone to nucleophilic addition (e.g., hydrazine for hydrazone formation).
    • Nitro group: Reduction to amine (-NH₂) using Pd/C and H₂ requires careful control to avoid over-reduction .

Example Workflow:

Generate electrostatic potential maps (MEPs) to identify reactive sites.

Simulate transition states for proposed reactions (e.g., formyl group reacting with amines).

Q. What strategies resolve discrepancies between experimental crystallographic data and computational predictions?

Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution crystallographic refinement. Discrepancies in bond lengths/angles (e.g., C=O vs. C–O) may arise from dynamic disorder; apply TWINABS for twinned crystals .
  • Validation: Compare experimental (XRD) and computed (DFT) torsion angles. For example, the dihedral angle between benzoate and nitrophenoxy groups should align within ±5° .

Case Study:
A related compound, 4-formyl-2-nitrophenyl benzoate, showed a 3.2° deviation in dihedral angles between XRD and DFT, resolved by incorporating solvent effects in simulations .

Q. How do hydrogen bonding networks influence the crystal packing of this compound?

Methodological Answer:

  • Graph Set Analysis: Identify motifs like R₂²(8) (head-to-tail formyl-nitro interactions) and C(6) chains (π-stacking of aromatic rings) using Mercury software .
  • Impact on Properties: Strong intermolecular H-bonding (O···H–C) increases melting point and reduces solubility in nonpolar solvents .

Key Observations from Analogues:

  • Nitro groups act as H-bond acceptors, while formyl groups serve as weak donors.
  • Crystal packing often adopts a herringbone pattern, validated via Hirshfeld surface analysis .

Data Contradiction Analysis Example
Scenario: Conflicting NMR data for aromatic protons in two synthesis batches.
Resolution:

Check for tautomerism (e.g., keto-enol forms) using variable-temperature NMR.

Compare with XRD data to confirm dominant conformers .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.